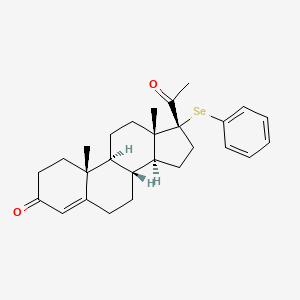

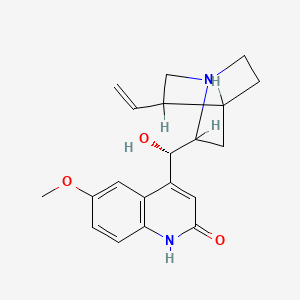

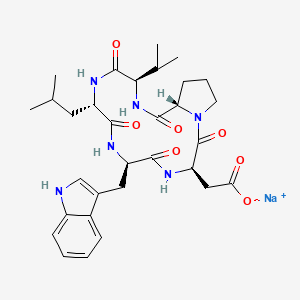

Shinjulactone A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shinjulactone A involves the oxidative degradation of ailanthone derivatives. One of the key steps in the synthetic route is the preparation of 12,20-diacetoxy-11,16-dioxo-1,2-secopicrasa-3,12-diene-1,2-dioic acid from ailanthone . This intermediate undergoes oxidative decarboxylation using lead tetraacetate to yield spiro lactones, which are further processed to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the extraction from natural sources, such as Ailanthus altissima, remains a primary method. The natural compound library includes 880 single compounds isolated from medicinal plants by the Korean Medicinal Material Bank .

Chemical Reactions Analysis

Types of Reactions

Shinjulactone A undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative degradation of ailanthone derivatives is a notable reaction that leads to the formation of this compound .

Common Reagents and Conditions

Oxidation: Lead tetraacetate is commonly used for the oxidative decarboxylation of intermediates to form this compound.

Substitution: Substitution reactions involving this compound have not been extensively studied.

Major Products Formed

The major product formed from the oxidative degradation of ailanthone derivatives is this compound .

Scientific Research Applications

Shinjulactone A has been extensively studied for its potential therapeutic applications. It has been identified as an efficient blocker of interleukin-1β-induced nuclear factor κB activation, which plays a crucial role in vascular inflammation and atherogenesis . Additionally, this compound significantly inhibits the endothelial-mesenchymal transition, a process known to promote atherosclerosis and plaque instability . These properties make this compound a promising candidate for the treatment of vascular diseases.

Mechanism of Action

Shinjulactone A exerts its effects by targeting multiple pro-atherosclerotic disease mechanisms. It inhibits interleukin-1β-induced nuclear factor κB activation, reducing the expression of cell adhesion molecules and monocyte recruitment . Furthermore, this compound significantly reduces the expression of α-smooth muscle actin and partially restores vascular endothelial-cadherin expression, thereby inhibiting the endothelial-mesenchymal transition .

Comparison with Similar Compounds

Similar Compounds

Ailanthone: A quassinoid with a carbonyl group at C2 instead of a hydroxyl group, known for its anti-cancer effects.

Bruceines: A group of quassinoids with pharmacological properties similar to Shinjulactone A.

Uniqueness of this compound

This compound is unique due to its specific inhibitory effects on interleukin-1β-induced nuclear factor κB activation and the endothelial-mesenchymal transition without affecting lipopolysaccharide-induced nuclear factor κB activation in macrophages . This selective inhibition makes it a safer and more effective candidate for therapeutic applications in vascular diseases.

Properties

CAS No. |

89353-91-3 |

|---|---|

Molecular Formula |

C20H26O7 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(1S,4R,5R,7S,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-9-one |

InChI |

InChI=1S/C20H26O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-13,15-17,21,23-25H,2,5-7H2,1,3H3/t10-,11-,12-,13+,15+,16+,17+,18+,19+,20-/m0/s1 |

InChI Key |

RSGAOKBKALIZEE-UBJSMSQJSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)C)O)O |

Canonical SMILES |

CC1=CC(C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)